molecular formula C17H19N3O2S B12180889 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12180889
M. Wt: 329.4 g/mol
InChI Key: LFLLEIVXWJVUCC-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound featuring a thiazole ring, a pyrrolone ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with isopropylamine and an appropriate diketone to form the final pyrrolone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the pyrrolone ring, potentially forming various reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxyphenyl group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Shares the methoxyphenyl group and thiazole-like structure.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group, similar to the target compound.

Uniqueness

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of a thiazole ring, a pyrrolone ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propan-2-yl-2H-pyrrol-3-ol

InChI

InChI=1S/C17H19N3O2S/c1-10(2)20-8-14(21)15(16(20)18)17-19-13(9-23-17)11-4-6-12(22-3)7-5-11/h4-7,9-10,18,21H,8H2,1-3H3

InChI Key

LFLLEIVXWJVUCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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